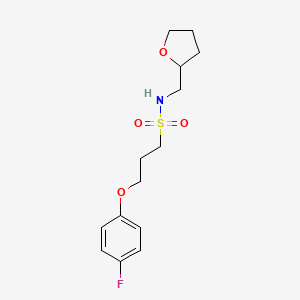
4-(2-(1,3-ジオキソイソインドリン-2-イル)エトキシ)安息香酸メチル
概要
説明
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate is a chemical compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety linked to a benzoate ester via an ethoxy bridge
科学的研究の応用
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with 4-hydroxybenzoic acid methyl ester under suitable conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
作用機序
The mechanism of action of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate involves its interaction with molecular targets through its isoindoline-1,3-dione and benzoate moieties. These interactions can modulate biological pathways, leading to various effects depending on the context. The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions contributes to its activity .
類似化合物との比較
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives and benzoate esters, such as:
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.
Benzoate esters: Compounds with the benzoate ester functional group, which can undergo similar chemical transformations.
Uniqueness
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
IUPAC Name |
methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-23-18(22)12-6-8-13(9-7-12)24-11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEZCEZHHPBIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)
![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)
![[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine](/img/structure/B2412928.png)


![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)
![2-Oxabicyclo[2.2.1]heptan-6-one](/img/structure/B2412932.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2412936.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)
![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

![Bicyclo[3.2.0]hept-6-ylmethanol](/img/structure/B2412943.png)
![2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2412946.png)
